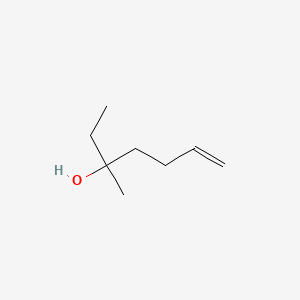

3-Methylhept-6-en-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

36842-46-3 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-methylhept-6-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-4-6-7-8(3,9)5-2/h4,9H,1,5-7H2,2-3H3 |

InChI Key |

NHEPUTZWBISVJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCC=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylhept 6 En 3 Ol

Grignard Reagent-Mediated Synthetic Pathways

The Grignard reaction remains a cornerstone of carbon-carbon bond formation and is a highly effective method for the synthesis of tertiary alcohols. purdue.edu The general principle involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group. youtube.com For the synthesis of 3-methylhept-6-en-3-ol, a retrosynthetic analysis points to the reaction between a suitable ketone and an allyl Grignard reagent.

Precursor Carbonyl Substrate Design and Preparation

The logical precursor for the synthesis of this compound via a Grignard reaction is the addition of an allyl nucleophile to a ketone. The target molecule is a tertiary alcohol with a methyl group, an ethyl group, and an allyl group attached to the carbinol carbon. Therefore, the most direct Grignard approach involves the reaction of allylmagnesium bromide with butan-2-one (also known as methyl ethyl ketone, MEK).

Butan-2-one is a readily available industrial solvent and chemical intermediate, making it a cost-effective starting material. For research purposes, high-purity butan-2-one can be obtained from commercial suppliers and is typically used without further purification, provided it is free of water, which would quench the Grignard reagent.

The Grignard reagent, allylmagnesium bromide, is prepared by the reaction of allyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The formation of the Grignard reagent is a critical step, and conditions must be strictly anhydrous to prevent the formation of propene and magnesium salts.

Optimization of Alkylmagnesium Halide Addition Reaction Conditions

The addition of allylmagnesium bromide to butan-2-one is a highly exothermic reaction that requires careful control of reaction conditions to maximize the yield of the desired tertiary alcohol and minimize side reactions. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Recent studies on the addition of Grignard reagents to aliphatic ketones suggest that the solvent can play a crucial role in the reaction rate and product distribution. nih.gov While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) can enhance the reactivity of the Grignard reagent. nih.gov

The reaction temperature is another critical factor. The addition is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and prevent side reactions such as enolization of the ketone. nih.gov After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.

The stoichiometry of the reagents is also important. A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone. However, a large excess can lead to the formation of byproducts and complicate the purification process.

A hypothetical optimization of the Grignard reaction for the synthesis of this compound is presented in the interactive data table below. The data illustrates the effect of varying reaction parameters on the yield of the target compound.

Interactive Data Table: Optimization of Grignard Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Allylmagnesium Bromide (equivalents) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl Ether | 0 | 1.1 | 2 | 75 |

| 2 | Diethyl Ether | -20 | 1.1 | 2 | 80 |

| 3 | Diethyl Ether | -78 | 1.1 | 2 | 85 |

| 4 | THF | 0 | 1.1 | 2 | 82 |

| 5 | THF | -78 | 1.1 | 2 | 90 |

| 6 | THF | -78 | 1.5 | 2 | 92 |

| 7 | THF | -78 | 1.5 | 4 | 91 |

The data suggests that conducting the reaction in THF at -78 °C with 1.5 equivalents of allylmagnesium bromide provides the highest yield of this compound.

Organometallic Catalysis in this compound Synthesis

While the Grignard reaction is a powerful tool for the synthesis of tertiary alcohols, organometallic catalysis offers alternative routes that can provide enhanced selectivity and milder reaction conditions.

Transition Metal-Catalyzed Hydrofunctionalization Approaches (e.g., Hydroboration-Oxidation)

Transition metal-catalyzed hydroboration of alkenes, followed by oxidation, is a well-established method for the synthesis of alcohols. rsc.orgacs.org In the context of this compound, a conceivable, albeit less direct, synthetic route could involve the hydroboration-oxidation of a suitable diene precursor, such as 3-methyl-1,6-heptadiene.

The hydroboration of dienes can be complex, with the potential for reaction at either double bond. However, transition metal catalysts, such as those based on rhodium or iridium, can provide high levels of regioselectivity. illinois.edu For a 1,6-diene like 3-methyl-1,6-heptadiene, a catalyst could potentially be selected to favor the hydroboration of the terminal double bond. Subsequent oxidation of the resulting organoborane would yield a primary alcohol. To obtain the target tertiary alcohol, this primary alcohol would need to be oxidized to the corresponding aldehyde, followed by a Grignard reaction with methylmagnesium bromide. This multi-step approach is less atom-economical than the direct Grignard addition to a ketone but could be advantageous in specific synthetic contexts, particularly where stereochemical control is desired.

Iron-catalyzed 1,4-hydroboration of 1,3-dienes is another emerging methodology that produces allylboranes, which can be oxidized to allylic alcohols. harvard.edu While not directly applicable to the synthesis of this compound from a simple diene, this demonstrates the potential of transition metal catalysis in C-B bond formation for alcohol synthesis.

Stereoselective Alkene Formation Strategies (if relevant to specific bond formation)

The synthesis of chiral tertiary alcohols is a significant challenge in organic synthesis. researchgate.net While this compound is achiral, the principles of stereoselective synthesis could be applied to the synthesis of chiral analogues. The catalytic asymmetric addition of organometallic reagents to ketones is a powerful strategy for the synthesis of enantiomerically enriched tertiary alcohols. researchgate.net

For the synthesis of a chiral version of this compound, one could envision the asymmetric addition of an organometallic reagent to a prochiral ketone. For instance, the enantioselective addition of allyl- or methylzinc reagents to a suitable ketone, catalyzed by a chiral ligand, could provide access to a specific enantiomer of the target alcohol.

Furthermore, stereoselective methods for the synthesis of homoallylic tertiary alcohols have been developed. d-nb.infoumn.edu These methods often rely on chelation-controlled nucleophilic additions to chiral α-alkoxyketones or the use of chiral catalysts to control the stereochemical outcome of the reaction.

Post-Synthetic Modification and Research-Scale Purification Techniques

Following the synthesis of this compound, the crude product will contain unreacted starting materials, byproducts, and residual solvent. Purification is therefore a critical step to obtain the compound in high purity for subsequent use or analysis.

For a relatively volatile tertiary alcohol like this compound, distillation is a primary method of purification. Simple distillation can be effective if the boiling points of the impurities are significantly different from that of the product. If close-boiling impurities are present, fractional distillation may be required. Given that many tertiary alcohols can be sensitive to heat and acidic conditions, which can lead to dehydration, vacuum distillation is often the preferred method to lower the boiling point and minimize decomposition.

Column chromatography on silica (B1680970) gel or alumina (B75360) is another powerful technique for the purification of organic compounds. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differential adsorption to the stationary phase. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) would likely be an effective eluent.

For the removal of any residual water, which can be present after the aqueous workup of a Grignard reaction, drying agents such as anhydrous magnesium sulfate (B86663) or sodium sulfate are used prior to the final purification step.

Post-synthetic modification of this compound could involve reactions of the hydroxyl group or the terminal alkene. For example, the hydroxyl group could be esterified or converted to an ether. The terminal alkene could undergo a variety of transformations, such as hydrogenation, epoxidation, or hydroboration-oxidation to introduce further functionality.

Advanced Distillation Protocols for Product Isolation

Standard simple distillation is often insufficient for separating this compound from byproducts with close boiling points, a common occurrence in its synthesis, for instance, via a Grignard reaction where unreacted starting materials or side-products may be present. Fractional distillation, particularly under reduced pressure (vacuum distillation), represents a more advanced and effective approach.

Fractional Vacuum Distillation

This technique is advantageous for compounds like this compound that may be susceptible to decomposition at their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature, thus minimizing thermal degradation. The efficiency of a fractional distillation is determined by the number of theoretical plates in the distillation column, which facilitates a series of vaporization-condensation cycles to separate components with small differences in boiling points.

A typical laboratory setup for the fractional vacuum distillation of this compound would involve a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or Vigreux indentations), a condenser, and a receiving flask, all connected to a vacuum source with a pressure gauge.

Azeotropic Distillation

In instances where this compound forms an azeotrope with a solvent or impurity, azeotropic distillation can be employed. This method involves the addition of an entrainer, a substance that forms a new, lower-boiling azeotrope with one of the components of the original mixture, thereby facilitating its removal. For a tertiary alcohol, a non-polar solvent like toluene (B28343) could potentially be used to form an azeotrope with water, a common impurity, allowing for its removal as a heteroazeotrope.

Below is a data table outlining hypothetical parameters for the purification of this compound using advanced distillation techniques.

| Parameter | Fractional Vacuum Distillation | Azeotropic Distillation (with Toluene) |

| Apparatus | Packed Fractionating Column (Vigreux) | Dean-Stark Apparatus |

| Pressure | 10-20 mmHg | Atmospheric |

| Initial Pot Temperature | 80-90 °C | 110-120 °C |

| Head Temperature (Main Fraction) | 60-65 °C | 84 °C (Toluene-Water Azeotrope) |

| Entrainer | Not Applicable | Toluene |

| Expected Purity | >98% | >95% (after removal of entrainer) |

| Key Impurities Removed | High-boiling starting materials, side-products | Water |

Chromatographic Separation Methods (e.g., Column Chromatography, preparative GC)

Chromatographic methods offer a high degree of separation and are invaluable for achieving very high purity of this compound, especially for analytical standards or specialized applications.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds on a larger scale than analytical chromatography. For this compound, a normal-phase column chromatography approach is typically effective. A polar stationary phase, such as silica gel (SiO₂) or alumina (Al₂O₃), is used in conjunction with a non-polar mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Due to its hydroxyl group, this compound is more polar than non-polar impurities and will be retained more strongly on the column, thus eluting later. A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to effectively separate the desired alcohol from both less polar and more polar impurities.

Preparative Gas Chromatography (Preparative GC)

For the highest possible purity on a smaller scale, preparative gas chromatography is the method of choice. This technique separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The crude this compound is vaporized and carried by an inert gas through a column containing a stationary phase. The separated components are then detected, and the fraction corresponding to this compound is collected as it exits the column. The choice of column (both stationary phase and dimensions) is critical for achieving good separation.

The following table presents plausible parameters for the chromatographic purification of this compound.

| Parameter | Column Chromatography | Preparative Gas Chromatography |

| Stationary Phase | Silica Gel (60-120 mesh) | 5% Phenyl-methylpolysiloxane |

| Mobile Phase/Carrier Gas | Hexane/Ethyl Acetate (B1210297) Gradient (e.g., 95:5 to 80:20) | Helium |

| Elution/Flow Rate | 10 mL/min | 50 mL/min |

| Detection Method | Thin-Layer Chromatography (TLC) | Thermal Conductivity Detector (TCD) |

| Sample Loading | 1-5 g | 100-500 µL per injection |

| Expected Purity | >99% | >99.9% |

| Key Impurities Removed | Isomeric byproducts, non-volatile impurities | Close-boiling volatile impurities |

Comprehensive Analysis of 3 Methylhept 6 En 3 Ol Reactivity

Transformations Involving the Terminal Alkene Moiety

The terminal double bond in 3-methylhept-6-en-3-ol is susceptible to a variety of reactions typical of alkenes, including hydrogenation, electrophilic additions, and radical processes.

Catalytic Hydrogenation and Selective Reduction Pathways

The catalytic hydrogenation of the terminal alkene in this compound can be achieved to yield 3-methylheptan-3-ol. This transformation typically employs heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The reaction proceeds under mild to moderate pressures and temperatures.

Selective reduction of the double bond without affecting the tertiary alcohol is generally straightforward under standard hydrogenation conditions, as the hydroxyl group is not reducible under these circumstances. The choice of catalyst and reaction conditions can influence the efficiency of the reduction.

Table 1: Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1 | 25 | 3-Methylheptan-3-ol |

| PtO₂ | Acetic Acid | 3 | 25 | 3-Methylheptan-3-ol |

This table represents typical conditions for the hydrogenation of terminal alkenes and is illustrative for this compound based on general chemical principles, as specific literature data for this compound is scarce.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Epoxidation)

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond follows Markovnikov's rule. The proton adds to the terminal carbon, leading to the formation of a secondary carbocation at the C6 position. Subsequent attack by the halide ion results in the formation of 6-halo-3-methylheptan-3-ol. The reaction is typically carried out by bubbling the hydrogen halide gas through a solution of the alcohol or by using a solution of the hydrogen halide in a non-nucleophilic solvent.

Epoxidation: The terminal alkene can be converted to an epoxide, 2-((3-methyloxiran-2-yl)methyl)pentan-2-ol, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction is a concerted process and is generally stereospecific. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at or below room temperature.

Table 2: Electrophilic Addition Reactions of this compound

| Reagent | Solvent | Product | Regioselectivity |

|---|---|---|---|

| HBr | Diethyl ether | 6-Bromo-3-methylheptan-3-ol | Markovnikov |

This table illustrates the expected products of electrophilic addition reactions based on established chemical principles, in the absence of specific experimental data for this compound.

Radical Reactions and Cyclizations

The terminal alkene of this compound can participate in radical reactions. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride, radical-mediated transformations can occur.

Transformations of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound is a key site for derivatization and can also undergo elimination reactions.

Derivatization for Synthetic Utility (e.g., Esterification, Etherification)

Esterification: The esterification of tertiary alcohols like this compound using the Fischer esterification method (refluxing with a carboxylic acid and a strong acid catalyst) is generally not effective due to the steric hindrance around the tertiary carbon and the propensity for elimination under acidic conditions. thermofisher.com More suitable methods for esterifying tertiary alcohols involve the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine. This approach avoids the strongly acidic conditions that promote dehydration.

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is also challenging for the synthesis of ethers from tertiary alcohols. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.comyoutube.com The tertiary alkoxide of this compound, when reacted with a primary alkyl halide, would likely lead to a significant amount of elimination product due to the basicity of the alkoxide. Alternative methods, such as reaction with a carbocation source in a non-nucleophilic solvent, might be employed for the synthesis of tertiary ethers.

Table 3: Derivatization of the Tertiary Hydroxyl Group

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | Acetate (B1210297) Ester |

This table provides plausible derivatization strategies for the tertiary hydroxyl group based on general organic synthesis principles.

Dehydration Reactions Leading to Diene Systems

The acid-catalyzed dehydration of this compound is expected to proceed readily due to the formation of a stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The elimination of a proton from an adjacent carbon atom can lead to the formation of a mixture of diene isomers.

Two primary products are anticipated: 3-methylhepta-1,6-diene and 3-methylhepta-2,6-diene. The regioselectivity of the elimination will be influenced by the relative stabilities of the resulting dienes. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, in some cases, the less substituted (Hofmann) product can be favored, particularly with sterically hindered bases. masterorganicchemistry.com In this case, the conjugated diene system that could be formed via rearrangement is also a possibility.

Table 4: Potential Products of Dehydration of this compound

| Product Name | Structure | Classification |

|---|---|---|

| 3-Methylhepta-1,6-diene | CH₂=CHC(CH₃)(CH₂CH₂CH=CH₂) | Non-conjugated diene |

The formation of these products is predicted based on the principles of elimination reactions of tertiary alcohols. The exact product distribution would depend on the specific reaction conditions.

Metal-Catalyzed Transformations and Complexation Chemistry of this compound

The unique structural features of this compound, namely a tertiary alcohol and a terminal olefin, make it an interesting substrate for a variety of metal-catalyzed reactions. These transformations can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the generation of complex molecular architectures. This section explores the potential reactivity of this compound and its derivatives in the context of modern synthetic methodologies, including palladium-catalyzed functionalization, regioselective transformations via hydroboration, and its role as a ligand in transition metal complexes.

Palladium-Catalyzed C(sp³)-H Functionalization and Cross-Coupling Reactions of Derivatives

While direct C(sp³)-H functionalization of alkanes is a formidable challenge, the allylic position of this compound and its derivatives offers a more accessible handle for palladium-catalyzed transformations. The hydroxyl group can be derivatized to a better leaving group, such as an acetate or carbonate, to facilitate classic Tsuji-Trost-type allylic alkylations. In this powerful reaction, a palladium(0) catalyst coordinates to the double bond, leading to the expulsion of the leaving group and the formation of a π-allylpalladium intermediate. This electrophilic intermediate can then be attacked by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org

For instance, the acetate derivative of this compound could react with a soft nucleophile like sodium diethyl malonate in the presence of a palladium catalyst. The nucleophile would be expected to attack the less substituted terminus of the π-allyl complex, leading to the formation of a new carbon-carbon bond.

More recently, methods for the direct use of allylic alcohols in palladium-catalyzed cross-coupling reactions have been developed, offering a more atom-economical approach. rsc.org These reactions often proceed through a similar π-allylpalladium intermediate, with the hydroxyl group being activated in situ. For example, the reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and ligand system could lead to the formation of an arylated product. The regioselectivity of such reactions can often be controlled by the choice of ligands and reaction conditions.

The following table illustrates representative palladium-catalyzed cross-coupling reactions with a derivative of this compound.

| Derivative | Coupling Partner | Catalyst System | Potential Product |

| 3-Methylhept-6-en-3-yl acetate | Sodium diethyl malonate | Pd(PPh₃)₄ | Diethyl 2-(1-ethyl-1-methylpent-4-en-1-yl)malonate |

| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | 3-Methyl-3-phenylhept-6-en-3-ol |

| 3-Methylhept-6-en-3-yl carbonate | Morpholine | [Pd(allyl)Cl]₂ / dppf | 4-(1-Ethyl-1-methylpent-4-en-1-yl)morpholine |

This table presents hypothetical reaction outcomes based on established palladium catalysis principles.

Regioselective Functionalization via Hydroboration Intermediates

The terminal double bond of this compound is an ideal site for regioselective functionalization through hydroboration. The addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the alkene proceeds with anti-Markovnikov selectivity. This means the boron atom adds to the terminal carbon (C-7), and the hydrogen atom adds to the more substituted carbon (C-6). This regioselectivity is governed by both steric factors, with the boron group favoring the less hindered position, and electronic effects.

The resulting organoborane intermediate is a versatile synthetic tool that can be transformed into a variety of functional groups with retention of stereochemistry. The most common transformation is oxidation with hydrogen peroxide and a base (e.g., sodium hydroxide) to yield a primary alcohol. In the case of this compound, this would result in the formation of 3-methylheptane-1,7-diol.

Beyond oxidation, the organoborane intermediate can undergo a range of other reactions. For example, treatment with a halogenating agent like bromine or iodine can introduce a halogen at the terminal position. Amination reactions, using reagents such as hydroxylamine-O-sulfonic acid, can lead to the formation of a terminal amine. Furthermore, Suzuki-Miyaura cross-coupling reactions can be performed if the organoborane is treated with a palladium catalyst and an organic halide, allowing for the formation of a new carbon-carbon bond at the terminal position.

The table below summarizes the expected products from the functionalization of the hydroboration intermediate of this compound.

| Reagent(s) | Functional Group Introduced | Product |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroxyl (-OH) | 3-Methylheptane-1,7-diol |

| 1. 9-BBN; 2. Br₂ | Bromine (-Br) | 7-Bromo-3-methylheptan-3-ol |

| 1. BH₃·THF; 2. NH₂OSO₃H | Amine (-NH₂) | 7-Amino-3-methylheptan-3-ol |

| 1. 9-BBN; 2. Ph-I, Pd(PPh₃)₄, Base | Phenyl (-Ph) | 3-Methyl-7-phenylheptan-3-ol |

This table illustrates the expected regiochemical outcome of hydroboration and subsequent functionalization.

Exploration of Transition Metal Complexes with the Unsaturated Framework

The structure of this compound, containing both an alkene and an alcohol functional group, allows it to act as a ligand in the formation of transition metal complexes. acs.org The double bond can coordinate to a metal center in a η² fashion, while the oxygen atom of the hydroxyl group can act as a Lewis base and bind to the metal. This ability to chelate can lead to the formation of stable metallacyclic structures. nih.gov

The interaction with transition metals can also facilitate a variety of catalytic transformations. For example, complexes of metals like iron, rhodium, and ruthenium are known to catalyze the isomerization of allylic alcohols. acs.org In the case of this compound, coordination to a metal hydride catalyst could, in principle, lead to the migration of the double bond, although the tertiary nature of the alcohol might influence the typical reaction pathways that lead to enols and subsequently ketones.

Furthermore, the formation of π-allyl complexes is a key feature of the chemistry of allylic alcohols with metals like palladium. lkouniv.ac.in As discussed in section 3.3.1, this is the basis for a wide range of catalytic substitution reactions. The geometry and electronic properties of these complexes are highly dependent on the metal center and the other ligands present. The study of these complexes provides valuable mechanistic insights into important catalytic processes. The bidentate nature of ligands derived from allylic alcohols can be exploited in the design of catalysts for asymmetric synthesis. nih.gov

| Metal | Potential Mode of Interaction | Possible Transformation |

| Palladium (Pd) | η³-allyl complex formation | Allylic substitution |

| Rhodium (Rh) | η²-alkene and O-coordination | Isomerization, hydroformylation |

| Ruthenium (Ru) | η²-alkene and O-coordination | Isomerization, metathesis |

| Iron (Fe) | η²-alkene and O-coordination | Isomerization |

This table provides a conceptual overview of potential interactions and is not based on specific experimental data for this compound.

Stereochemical Investigations of 3 Methylhept 6 En 3 Ol

Analysis of the Chiral Center at C-3

The central point of stereochemical interest in 3-Methylhept-6-en-3-ol is the carbon atom at the 3-position (C-3). This carbon is a chiral center as it is bonded to four different substituents: a methyl group (-CH₃), an ethyl group (-CH₂CH₃), a hydroxyl group (-OH), and a but-3-en-1-yl group (-CH₂CH₂CH=CH₂).

The presence of this single stereocenter means that this compound can exist as a pair of enantiomers: (R)-3-Methylhept-6-en-3-ol and (S)-3-Methylhept-6-en-3-ol. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. Without stereocontrolled synthesis, the compound is produced as a racemic mixture, containing equal amounts of both enantiomers. The separation and characterization of these enantiomers would require chiral chromatography or resolution techniques.

Enantioselective Synthesis Strategies for Chiral Analogs and Derivates

While specific enantioselective syntheses for this compound are not extensively documented, established methodologies for the asymmetric synthesis of tertiary homoallylic alcohols provide a clear framework for obtaining its enantiomerically enriched forms. A primary strategy involves the asymmetric allylation of a ketone. To synthesize this compound, this would involve the addition of an allyl or butenyl nucleophile to butan-2-one, or a methyl/ethyl nucleophile to a corresponding unsaturated ketone.

One of the pioneering methods in this area is the use of a chiral titanium complex derived from 1,1'-bi-2-naphthol (B31242) (BINOL) as a catalyst. This approach has been successfully applied to the asymmetric allylation of various ketones. For instance, the allylation of acetophenone (B1666503) and other ketones using tetraallyltin (B1360086) in the presence of a BINOL-Ti catalyst has been shown to produce tertiary homoallylic alcohols with moderate to good enantioselectivity. acs.orgacs.org

The reaction conditions and outcomes for analogous ketones provide insight into a potential synthetic route for this compound. The catalyst, typically prepared in situ from BINOL and a titanium precursor, creates a chiral environment that directs the approach of the allylating agent to one face of the ketone, leading to an excess of one enantiomer.

| Ketone Substrate | Allylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Acetophenone | Tetraallyltin | 20 | CH₂Cl₂ | Room Temp. | 85 | 64 |

| Propiophenone | Tetraallyltin | 20 | CH₂Cl₂ | Room Temp. | 92 | 51 |

| Acetophenone | Tetraallyltin | 20 | CH₂Cl₂ | 0 | 55 | 64 |

| Cyclohexyl methyl ketone | Tetraallyltin | 20 | CH₂Cl₂ | Room Temp. | 70 | 25 |

This table illustrates the application of a BINOL-Ti catalyst in the asymmetric allylation of ketones analogous to the precursors of this compound. The data indicates that aromatic ketones generally provide higher enantioselectivity compared to aliphatic ketones under these conditions.

Diastereoselective Control in Multi-step Synthesis Involving the Alkene and Alcohol

While this compound itself is chiral but does not possess diastereomers, its synthesis from or conversion into molecules with multiple stereocenters necessitates diastereoselective control. The alkene and alcohol functionalities are key handles for further synthetic transformations where the stereochemistry at C-3 can direct the formation of new stereocenters.

For instance, reactions involving the double bond, such as dihydroxylation, epoxidation, or hydroboration-oxidation, can lead to the formation of a second stereocenter. The facial selectivity of these reactions can be influenced by the existing stereocenter at C-3, a phenomenon known as substrate-controlled diastereoselectivity. The hydroxyl group can coordinate to reagents, directing their approach to one face of the double bond.

Furthermore, multi-component coupling reactions offer a powerful strategy for constructing complex molecules with high diastereoselectivity. Nickel-catalyzed reductive couplings of 1,3-dienes with aldehydes, promoted by bis(pinacolato)diboron, can generate homoallylic alcohols with excellent control over the relative stereochemistry. nih.gov Although this method typically involves aldehydes, its principles can be extended to ketone substrates, which would be relevant for synthesizing tertiary alcohols like this compound.

| Aldehyde | Diene | Ligand | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Benzaldehyde | trans-1,3-Pentadiene | PCy₃ | THF | 78 | >20:1 |

| 4-Methoxybenzaldehyde | trans-1,3-Pentadiene | PCy₃ | THF | 75 | >20:1 |

| Cyclohexanecarboxaldehyde | trans-1,3-Pentadiene | PCy₃ | THF | 65 | >20:1 |

| Benzaldehyde | Isoprene | PCy₃ | THF | 72 | N/A |

This table showcases the high diastereoselectivity achievable in nickel-catalyzed couplings to form homoallylic alcohols. Such strategies could be adapted for syntheses where the stereocenter of a this compound precursor is set relative to another chiral element in the molecule.

Advanced Spectroscopic and Chromatographic Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Methylhept-6-en-3-ol. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound reveals the distinct chemical environments of the protons within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of pi systems. A predicted ¹H NMR spectrum would exhibit signals corresponding to the methyl, ethyl, methylene, and vinyl protons. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₃) | 0.9 - 1.0 | Triplet | 7.0 - 8.0 |

| H-2 (CH₂) | 1.4 - 1.6 | Quartet | 7.0 - 8.0 |

| H-3' (CH₃) | 1.1 - 1.2 | Singlet | N/A |

| H-4 (CH₂) | 1.5 - 1.7 | Multiplet | |

| H-5 (CH₂) | 2.0 - 2.2 | Multiplet | |

| H-6 (=CH) | 5.7 - 5.9 | Multiplet | |

| H-7 (=CH₂) | 4.9 - 5.1 | Multiplet | |

| OH | Variable | Broad Singlet | N/A |

Note: This data is predicted and may vary from experimental results.

The ¹³C NMR spectrum provides a definitive confirmation of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | 8 - 12 |

| C-2 (CH₂) | 30 - 35 |

| C-3 (C-OH) | 70 - 75 |

| C-3' (CH₃) | 25 - 30 |

| C-4 (CH₂) | 40 - 45 |

| C-5 (CH₂) | 28 - 33 |

| C-6 (=CH) | 135 - 140 |

| C-7 (=CH₂) | 112 - 116 |

Note: This data is predicted and may vary from experimental results.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm the connectivity within the ethyl group and the aliphatic chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the entire molecular structure by observing long-range couplings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. As a tertiary alcohol, the molecular ion peak is often weak or absent. whitman.edulibretexts.orgwhitman.edu

Common fragmentation pathways for tertiary alcohols include:

Alpha-cleavage: The bond between the carbon bearing the hydroxyl group and an adjacent carbon is cleaved. For this compound, this would lead to the loss of an ethyl or a butenyl radical, resulting in stable oxonium ions.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation pattern for alcohols. libretexts.org This would result in a peak at m/z corresponding to M-18.

Chromatographic Methodologies for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

Gas chromatography is a highly effective method for determining the purity of volatile compounds like this compound. A pure sample will exhibit a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. GC is also invaluable for monitoring the progress of chemical reactions that produce or consume this compound, allowing for optimization of reaction conditions. The retention time of the compound is a characteristic property under specific GC conditions.

Typical GC Parameters for Analysis of Unsaturated Alcohols

| Parameter | Condition |

| Column | A polar capillary column (e.g., DB-Wax, HP-INNOWax) is often suitable for the separation of alcohols. |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50-70 °C, followed by a ramp of 10-15 °C/min to a final temperature of 220-240 °C. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Note: These are general parameters and would require optimization for specific analytical needs.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules such as this compound. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), stands as the most prevalent and reliable method for accurately quantifying the proportions of each enantiomer in a mixture. This is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

For volatile tertiary alcohols like this compound, chiral gas chromatography is a highly effective analytical technique. The separation is typically accomplished on capillary columns coated with a chiral stationary phase, most commonly a derivative of cyclodextrin. Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity, enabling enantioselective interactions with guest molecules.

The enantiomeric separation of structurally similar tertiary allylic alcohols, such as linalool, has been extensively documented and provides a valuable framework for the analysis of this compound. Modified β- and γ-cyclodextrins are frequently employed as chiral selectors in the stationary phase. These cyclodextrins are often derivatized to enhance their chiral recognition capabilities.

In practice, the direct analysis of alcohols on some chiral columns can be challenging due to the polar hydroxyl group, which may lead to peak tailing and reduced resolution. While many modern columns can analyze underivatized alcohols, a common strategy to improve chromatographic performance is the derivatization of the alcohol to a less polar ester, such as an acetate (B1210297) or trifluoroacetate. This modification can enhance volatility and improve the enantioselective interactions with the CSP.

The selection of the appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. For tertiary alcohols, cyclodextrin-based phases have demonstrated broad applicability. The choice between α-, β-, and γ-cyclodextrin, as well as the nature of their chemical modification, will influence the separation.

Below are representative data tables illustrating the chiral gas chromatographic separation of a structurally related tertiary allylic alcohol, linalool, on different cyclodextrin-based chiral stationary phases. These tables provide an indication of the typical chromatographic parameters that could be expected when developing a method for this compound.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-(-)-Linalool | 15.2 | 50.0 | 0.0 |

| (S)-(+)-Linalool | 15.8 | 50.0 |

| Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| (R)-(-)-Linalool | 21.5 | 1.05 | 1.8 |

| (S)-(+)-Linalool | 22.6 |

Applications of 3 Methylhept 6 En 3 Ol As a Versatile Synthetic Intermediate

Building Block for Complex Molecular Architectures and Natural Product Synthesis

The bifunctional nature of 3-methylhept-6-en-3-ol, containing both a tertiary alcohol and a terminal alkene, makes it a valuable synthon for the construction of intricate molecular frameworks. The hydroxyl group can be used as a handle for introducing other functional groups or for directing stereoselective reactions, while the alkene moiety can participate in a wide range of carbon-carbon bond-forming reactions.

While direct application of this compound in the total synthesis of a natural product is not prominently reported, the synthesis of derivatives of this compound highlights its utility. For instance, chiral versions of this tertiary alcohol are of significant interest. A highly enantiocontrolled route has been developed for the synthesis of chiral tertiary alcohols, including a derivative of this compound, namely (2R,3R)-1,2-(Cyclohexylidenedioxy)-3-methylhept-6-en-3-ol. thieme-connect.de This method is operationally simple and utilizes inexpensive chemicals, making it amenable to scale-up. thieme-connect.de Such chiral tertiary carbinols are crucial intermediates for the synthesis of various bioactive compounds, including potent immunomodulators. thieme-connect.de The synthesis of (R)-Mevalonolactone, a key molecule in biochemistry, from a related chiral tertiary carbinol underscores the importance of this class of compounds in natural product synthesis. thieme-connect.de

The following table details the spectroscopic data for a synthesized derivative of this compound, illustrating the characterization of such complex intermediates.

| Compound Name | Spectroscopic Data |

| (2R,3R)-1,2-(Cyclohexylidenedioxy)-3-methylhept-6-en-3-ol | [α]D22 : +4.50 (c 1.11, CHCl3)IR (film) : 3448, 988, 912 cm-11H NMR (200 MHz, CDCl3) : δ = 1.04 (s, 3 H), 1.22-1.76 (m, 10 H), 1.98-2.26 (m, 2 H), 3.60 (br s, 1 H), 3.80-3.92 (m, 2 H), 4.96-5.14 (m, 2 H), 5.72-5.96 (m, 1 H) |

Precursor in Cascade and Tandem Reactions

The presence of two reactive sites in this compound, the hydroxyl group and the terminal alkene, makes it a suitable precursor for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient and atom-economical. While specific examples of cascade reactions originating from this compound are not readily found, its structural elements are involved in reactions that generate similar structures.

For example, photocatalytic methods have been developed that resemble Barbier-type reactions, which can generate tertiary alcohols. uni-regensburg.de These reactions proceed without the use of metals and generate complex alcohol structures from simpler starting materials in a single step. One such synthesized compound is 2-(4-Methoxyphenyl)-3-methylhept-6-en-3-ol. uni-regensburg.de This demonstrates the feasibility of constructing the this compound framework within a sequence that could be part of a more extended cascade process.

Exploitation in the Development of Novel Organic Reactions and Methodologies

The development of new synthetic methods is a cornerstone of organic chemistry. Substrates with multiple functional groups, like this compound, can serve as testbeds for novel transformations. The synthesis of various substituted this compound derivatives showcases the development of new reaction methodologies.

One such development is a ligand-free, nickel-catalyzed reductive allylic defluorinative cross-coupling of α-trifluoromethyl alkenes with epoxides. thieme-connect.com This reaction provides access to diverse tertiary gem-difluorobishomoallylic alcohols under mild conditions. thieme-connect.com Among the products synthesized to demonstrate this methodology is 7,7-Difluoro-1,6-bis(4-methoxyphenyl)-3-methylhept-6-en-3-ol. thieme-connect.com This reaction highlights how the core structure of this compound can be accessed through innovative carbon-carbon bond-forming strategies.

Furthermore, photoredox catalysis has been employed for the direct coupling of CO2 and amines, showcasing new ways to form carbon-carbon bonds under mild conditions. mit.edu In a related context, a photoredox-catalyzed process was used to synthesize 1-(4-fluorophenyl)-3-methylhept-6-en-3-ol from 4-fluorostyrene and hex-5-en-2-one, demonstrating a novel approach to constructing this tertiary alcohol. mit.edu

The table below summarizes the novel synthetic methodologies that produce derivatives of this compound.

| Reaction Type | Key Features | Example Product |

| Ligand-Free Nickel-Catalyzed Reductive Allylic Defluorinative Cross-Coupling | Mild conditions, no external ligand or proton donor required. | 7,7-Difluoro-1,6-bis(4-methoxyphenyl)-3-methylhept-6-en-3-ol |

| Photoredox Catalysis | Utilizes light to drive the reaction, enabling new bond formations under mild conditions. | 1-(4-fluorophenyl)-3-methylhept-6-en-3-ol |

| Photocatalytic Barbier-type Reaction | Metal-free, redox-neutral synthesis of tertiary alcohols. | 2-(4-Methoxyphenyl)-3-methylhept-6-en-3-ol |

Q & A

Q. What are the recommended synthetic routes for 3-methylhept-6-en-3-ol, and how can reaction efficiency be optimized?

Methodological Answer: A continuous-flow synthesis approach using aliphatic carbonyl compounds and styrene derivatives (e.g., 4-fluorostyrene and hex-5-en-2-one) has demonstrated high efficiency . Key parameters include:

Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?

Methodological Answer:

- 1H-NMR : Identify characteristic signals for the tertiary alcohol (δ 1.43–1.46 ppm, singlet for methyl groups) and olefinic protons (δ 5.11 ppm, triplet, J = 6.5 Hz) .

- 13C-NMR : Peaks at δ 18.7–25.0 ppm confirm methyl and aliphatic carbons; δ 127.4–153.9 ppm indicate aromatic/olefinic environments in derivatives .

- Mass spectrometry : Use ESP-MS to detect the molecular ion peak (e.g., m/z 231 for dehydrated derivatives) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Protective equipment : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for environmentally safe disposal .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH and temperature conditions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model hydrogen bonding interactions between the tertiary alcohol and solvents (e.g., THF, ethanol) to predict solubility .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., allylic positions) for functionalization .

- Thermogravimetric analysis (TGA) : Validate computational predictions by measuring decomposition temperatures experimentally .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for synthesized derivatives?

Methodological Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to reassess ee .

- Control experiments : Replicate reactions under inert atmospheres to exclude oxidation artifacts .

- Data sharing : Compare raw NMR and HPLC datasets across labs to identify systematic errors .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation .

- Substituent screening : Test analogs with electron-withdrawing/donating groups (e.g., fluorinated vs. methylated derivatives) to map electronic effects .

- X-ray crystallography : Resolve spatial arrangements of transition states in cycloadducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response reevaluation : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to verify IC50 values .

- Cell-line validation : Use authenticated cell lines (e.g., ATCC-certified) to exclude variability .

- Meta-analysis : Aggregate data from public repositories (e.g., PubChem) to identify outliers .

Research Ethics and Data Management

- Data retention : Preserve raw spectra, chromatograms, and lab notebooks for 5–10 years to support reproducibility .

- Conflict of interest : Disclose funding sources and collaborations in publications .

- Authorship criteria : Follow ICMJE guidelines to assign credit based on substantive contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.